8-Fluoro-4-methylisoquinoline chemical structure and properties
8-Fluoro-4-methylisoquinoline chemical structure and properties
Title: 8-Fluoro-4-methylisoquinoline: Structural Dynamics, Synthesis, and Application in PERK Inhibitor Development
Executive Summary
The 8-fluoro-4-methylisoquinoline scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry, particularly in the design of kinase inhibitors targeting the Unfolded Protein Response (UPR)[1]. As a Senior Application Scientist, I have observed that the unique stereoelectronic profile of this bicyclic system provides exceptional binding affinity and metabolic stability. This technical guide provides an in-depth analysis of the 8-fluoro-4-methylisoquinoline core, detailing its physicochemical properties, its mechanistic role in inhibiting Protein kinase RNA-like endoplasmic reticulum kinase (PERK), and the advanced synthetic methodologies required for its derivatization[1].
Chemical Structure & Physicochemical Properties
The rational design of the 8-fluoro-4-methylisoquinoline core is rooted in precise structure-activity relationship (SAR) principles:
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The 8-Fluoro Substitution: The incorporation of a fluorine atom at the C8 position serves a dual purpose. Electronegatively, it modulates the pKa of the isoquinoline nitrogen, optimizing basicity for favorable pharmacokinetic profiles. Sterically, the fluorine atom mimics hydrogen while providing a highly polarized C-F bond that engages in multipolar interactions within the hydrophobic pockets of kinase hinge regions. Furthermore, it blocks metabolic oxidation at the electron-rich C8 position, enhancing the molecule's half-life.
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The 4-Methyl Substitution: The C4 methyl group introduces critical steric bulk that restricts the rotational degrees of freedom of the isoquinoline ring when bound to the kinase active site. This entropic pre-organization significantly lowers the energetic penalty of binding, driving high-affinity interactions.
Table 1: Physicochemical Properties of Key 8-Fluoro-4-methylisoquinoline Building Blocks
| Property | 1-Bromo-8-fluoro-4-methylisoquinoline[2] | N-((1-bromo-8-fluoroisoquinolin-4-yl)methyl)-3-chlorobenzenamine[3] |
| CAS Number | 1050203-46-7 | 1050203-48-9 |
| Molecular Formula | C10H7BrFN | C16H13BrClFN2 |
| Molecular Weight | 240.07 g/mol | 379.65 g/mol |
| Boiling Point | ~300.0 °C (Predicted) | 521.9 ± 45.0 °C (Predicted) |
| Density | ~1.6 g/cm³ (Predicted) | 1.594 ± 0.06 g/cm³ (Predicted) |
| LogP | ~3.5 (Predicted) | 5.3 (Predicted) |
| Topological Polar Surface Area | 12.9 Ų | 24.9 Ų |
Mechanistic Biology: The PERK/UPR Pathway
Loss of endoplasmic reticulum (ER) homeostasis leads to the accumulation of misfolded proteins, triggering the UPR[1]. PERK is a critical ER transmembrane sensor. Upon activation by severe ER stress, PERK oligomerizes and autophosphorylates, subsequently phosphorylating the eukaryotic initiation factor 2 alpha (eIF2α) at Serine-51[1].
Phosphorylated eIF2α inhibits the guanine nucleotide exchange factor eIF2B, causing a global decrease in translation initiation[1]. Paradoxically, this low level of ternary complex allows for the selective translation of specific mRNAs, such as the Activating Transcription Factor 4 (ATF4)[1]. ATF4 transcriptionally upregulates the pro-apoptotic transcription factor CHOP (C/EBP homologous protein)[1]. Inhibitors based on the 8-fluoro-4-methylisoquinoline scaffold competitively bind to the ATP-binding pocket of PERK, halting this cascade and preventing apoptosis in stressed cells[1].
PERK/UPR signaling pathway and the targeted intervention by 8-fluoro-isoquinoline inhibitors.
Synthetic Methodology & Experimental Protocols
The synthesis of advanced PERK inhibitors often utilizes 7-bromo-8-fluoro-4-methylisoquinoline-3-carbaldehyde as a critical intermediate[1]. A highly efficient method to elaborate this scaffold is the Barluenga-type reductive cross-coupling of tosylhydrazones with boronic acids.
Causality & Experimental Rationale: Why utilize tosylhydrazine instead of standard Grignard reagents? Condensation of the aldehyde with tosylhydrazine forms a stable tosylhydrazone. Under basic conditions and heat, this intermediate decomposes to a transient diazo compound, which then undergoes direct cross-coupling with an aryl boronic acid. This effectively reduces the carbonyl to a methylene bridge while installing the aryl group in a single pot, bypassing multi-step nucleophilic addition and subsequent deoxygenation protocols[1].
Protocol: Synthesis of (3,5-difluorophenyl)methyl-substituted isoquinolines
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Hydrazone Formation: To a stirred solution of 7-bromo-8-fluoro-4-methylisoquinoline-3-carbaldehyde (1.0 equiv, 0.4 g, 1.5 mmol) in anhydrous 1,4-Dioxane (30 mL), add Tosylhydrazine (1.1 equiv, 0.3 g, 1.64 mmol)[1].
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Condensation: Heat the reaction mixture to 80 °C and stir for 2 hours under an inert nitrogen atmosphere[1]. Monitor the complete consumption of the starting aldehyde via LC-MS.
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Cross-Coupling Setup: Once the tosylhydrazone is fully formed, add (3,5-difluorophenyl)boronic acid (3.0 equiv, 0.7 g, 4.47 mmol) and a mild base (e.g., K2CO3, 3.0 equiv) directly to the reaction vessel[1].
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Thermal Decomposition: Elevate the temperature to 110 °C to facilitate the decomposition of the tosylhydrazone and drive the reductive coupling. Stir for 12-24 hours until gas evolution ceases.
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Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash sequentially with distilled water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography using a silica gel column, eluting with a gradient of 20% EtOAc/Hexane to yield the pure C-C coupled product as an off-white solid[1].
Barluenga-type reductive cross-coupling workflow for isoquinoline derivatization.
Pharmacological Applications & Future Directions
The therapeutic potential of 8-fluoro-4-methylisoquinoline-derived PERK inhibitors is vast, primarily targeting diseases characterized by chronic ER stress and UPR hyperactivation:
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Neurodegenerative Diseases: Chronic PERK activation is observed in the post-mortem brain tissue of patients with Alzheimer's disease, Parkinson's disease, amyotrophic lateral sclerosis (ALS), and prion diseases[1]. By inhibiting PERK, these compounds restore global protein synthesis, providing neuroprotective effects and preventing clinical signs of cognitive and motor decline[1].
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Oncology: Secretory cell-derived cancers (e.g., pancreatic cancers, neuroendocrine tumors, and multiple myeloma) rely heavily on the UPR to manage the massive protein-folding load required for their rapid proliferation[1]. Inhibiting PERK disrupts this adaptive survival mechanism, leading to selective tumor cell apoptosis, and serves as a potent chemosensitizer in combination therapies[1].
References
- Google Patents.
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Molaid. "N-((1-bromo-8-fluoroisoquinolin-4-yl)methyl)-3-chlorobenzenamine | 1050203-48-9."[Link]
